Product packaging for 4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate(Cat. No.:)

4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate

Cat. No.: B1261211
M. Wt: 194.16 g/mol
InChI Key: OMAJIMAYOJBLJF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate, with the molecular formula C9H8NO4 and an average mass of 194.17 Da, is a pyridine derivative belonging to the class of gamma-keto acid anions . It is the conjugate base of 4-(6-hydroxypyridin-3-yl)-4-oxobutyric acid and is the major species present at physiological pH 7.3 . This compound is a crucial intermediate in the nicotine degradation pathway of soil bacteria such as Pseudomonas putida . It serves as the specific substrate for the enzyme 6-hydroxy-3-succinoylpyridine 3-monooxygenase (EC 1.14.13.163), which hydroxylates the compound in a reaction that consumes NADH and oxygen . Researchers value this metabolite for studying microbial metabolism in diverse environments and for investigating the enzymatic breakdown of heterocyclic compounds . Its role in the nicotinate and nicotinamide metabolic pathway also makes it relevant for broader metabolic studies . This compound is provided for research applications and is strictly for Laboratory Use Only. It is not intended for diagnostic or therapeutic uses in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8NO4- B1261211 4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8NO4-

Molecular Weight

194.16 g/mol

IUPAC Name

4-oxo-4-(6-oxo-1H-pyridin-3-yl)butanoate

InChI

InChI=1S/C9H9NO4/c11-7(2-4-9(13)14)6-1-3-8(12)10-5-6/h1,3,5H,2,4H2,(H,10,12)(H,13,14)/p-1

InChI Key

OMAJIMAYOJBLJF-UHFFFAOYSA-M

SMILES

C1=CC(=O)NC=C1C(=O)CCC(=O)[O-]

Canonical SMILES

C1=CC(=O)NC=C1C(=O)CCC(=O)[O-]

Synonyms

6-hydroxy-3-succinoyl-pyridine
6-hydroxy-3-succinoylpyridine

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of 4 6 Hydroxypyridin 3 Yl 4 Oxobutyrate

4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate does not occur naturally in a widespread manner but is instead a transient metabolite produced by various bacteria capable of degrading nicotine (B1678760). nih.govnih.gov These microbes, often isolated from tobacco-producing environments, have evolved sophisticated enzymatic pathways to metabolize N-heterocyclic compounds like nicotine. nih.gov The compound is a key intermediate in two major nicotine degradation routes: the pyrrolidine (B122466) pathway and a variant of the pyridine (B92270) and pyrrolidine (VPP) pathway. researchgate.netfrontiersin.org

In these pathways, the formation of this compound results from the hydroxylation of its precursor, 3-succinoyl-pyridine (SP). researchgate.netasm.org Subsequently, this compound is further catabolized to 2,5-dihydroxypyridine (B106003) (2,5-DHP), which then enters central metabolism. researchgate.netnih.gov Several bacterial strains have been identified that utilize these pathways, including species of Pseudomonas, Ochrobactrum, Agrobacterium, and Shinella. researchgate.netnih.gov

The table below illustrates the position of this compound within the core sequence of the pyrrolidine and VPP degradation pathways.

Table 1: Position of this compound in Nicotine Degradation Pathways

Pathway Step Compound
Precursor 3-Succinoyl-pyridine (SP)
Target Compound This compound (HSP)

Chemical Synthesis Methodologies for 4 6 Hydroxypyridin 3 Yl 4 Oxobutyrate and Its Analogues

Strategies for De Novo Chemical Synthesis of the Core Scaffold

The construction of the core substituted pyridine (B92270) scaffold, a key structural feature of 4-(6-hydroxypyridin-3-yl)-4-oxobutyrate, can be achieved through various modern synthetic strategies. These methods focus on building the heterocyclic ring system from simpler, acyclic precursors.

Common approaches include multicomponent condensation reactions, cycloadditions, and the electrocyclization of azatrienes. nih.gov For instance, a four-component reaction involving Meldrum's acid, a benzaldehyde (B42025) derivative, methyl acetoacetate, and ammonium (B1175870) acetate (B1210297) can yield 3,4-dihydro-2-pyridone derivatives, which are structurally related to the target scaffold. nih.gov This method is advantageous due to its high efficiency and environmentally benign, solvent-free conditions. nih.gov The reaction proceeds through a sequence of Knoevenagel condensation, Michael-type addition, and subsequent intramolecular cyclodehydration. nih.gov

More advanced and conceptually distinct methods have also been developed. One such strategy involves a rhodium carbenoid-induced ring expansion of isoxazoles. nih.gov This process, when conducted with a vinyldiazomethane, leads to a rearrangement cascade that ultimately forms a highly substituted pyridine ring. nih.gov Other modern techniques rely on metal-catalyzed cyclization reactions. Copper-catalyzed cyclization of ketoxime carboxylates and N-aryl glycine (B1666218) esters provides a mild route to polysubstituted pyridines, tolerating a wide variety of functional groups. researchgate.net Similarly, ruthenium-catalyzed [2+2+2] cycloaddition of diynes with cyanamides offers a practical process for accessing 2-aminopyridine (B139424) derivatives. researchgate.net

These de novo strategies offer versatile pathways to construct the foundational pyridine ring, which can then be further functionalized to yield the desired this compound or its analogues.

Table 1: Selected De Novo Synthesis Strategies for Pyridine Scaffolds

Synthesis StrategyKey PrecursorsCatalyst/ConditionsProduct Type
Four-Component Reaction Meldrum's acid, benzaldehyde, methyl acetoacetate, ammonium acetateSiO2-Pr-SO3H, 140°C, solvent-free3,4-dihydro-2-pyridone derivatives nih.gov
Rhodium Carbenoid-Induced Ring Expansion 3,5-disubstituted isoxazoles, vinyldiazomethanesRh2(OAc)4, heatHighly substituted pyridines nih.gov
Copper-Catalyzed Cyclization Ketoxime carboxylates, N-aryl glycine estersCopper(I)Polysubstituted pyridines researchgate.net
Ruthenium-Catalyzed [2+2+2] Cycloaddition 1,6- and 1,7-diynes, cyanamidesRuthenium catalyst2-Aminopyridine derivatives researchgate.net

Biocatalytic Approaches in the Preparation of this compound

Biocatalysis presents an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing valuable compounds. mdpi.com Enzymes can operate under mild reaction conditions, offering high enantioselectivity and regioselectivity. mdpi.com This approach is particularly relevant for the synthesis of this compound, which is a known intermediate in the microbial degradation of nicotine (B1678760).

This compound, also known as 6-hydroxy-3-succinoylpyridine (HSP), is a key intermediate in the nicotine degradation pathway of certain bacteria, such as Pseudomonas putida strain S16. ebi.ac.ukebi.ac.uk This natural pathway provides a direct enzymatic route to the compound from related precursors. The degradation process involves the identification of intermediates such as N-methylmyosmine, pseudooxynicotine, and 3-succinoylpyridine. ebi.ac.ukebi.ac.uk

The formation of HSP occurs via the hydroxylation of 3-succinoylpyridine. Subsequently, an NADH-dependent enzyme, 6-hydroxy-3-succinoylpyridine hydroxylase (HSP hydroxylase), catalyzes the conversion of HSP to 2,5-dihydroxypyridine (B106003) (DHP). ebi.ac.ukebi.ac.uk The gene encoding this 38 kDa HSP hydroxylase has been cloned and expressed in Escherichia coli, allowing for the study and potential application of the purified enzyme in synthetic processes. ebi.ac.ukebi.ac.uk This enzymatic conversion represents a targeted biocatalytic method for producing the desired compound from a direct precursor.

Table 2: Key Enzymatic Reaction in the Biocatalytic Formation of this compound

EnzymeSubstrateProductSource Organism
(Not specified)3-SuccinoylpyridineThis compound (HSP)Pseudomonas putida S16 ebi.ac.ukebi.ac.uk
6-Hydroxy-3-succinoylpyridine hydroxylaseThis compound (HSP)2,5-Dihydroxypyridine (DHP)Pseudomonas putida S16 ebi.ac.ukebi.ac.uk

The efficiency of any biocatalytic process is highly dependent on the reaction conditions, and optimization is a critical step for achieving scalability and high yields. mdpi.commdpi.com Key factors that affect biocatalytic reactions include temperature, pH, substrate and product concentrations, and enzyme stability. mdpi.com

For a given enzymatic transformation, such as the synthesis of this compound, several parameters must be fine-tuned.

Temperature and pH: Enzymes exhibit optimal activity within a specific range of temperature and pH. For example, the production of flavonol aglycones using commercial enzymes was found to be optimal at a pH of 4.0 and a temperature of 50°C. mdpi.com Similar optimization would be required for the enzymes involved in the synthesis of the target compound.

Co-solvents: The use of organic co-solvents can be necessary for poorly water-soluble substrates. nih.gov However, their presence can also inhibit enzyme activity, requiring careful selection and concentration optimization. researchgate.net

Enzyme Immobilization: Immobilizing enzymes on solid supports is a common strategy to enhance their stability and facilitate their recovery and reuse, which is crucial for developing cost-effective and continuous processes. mdpi.com

A systematic approach, such as using a Box-Behnken design and Response Surface Methodology (RSM), can be employed to efficiently optimize these multiple variables simultaneously. mdpi.com

Chemical Transformation and Functionalization Routes

Once the core scaffold of this compound is obtained, either through de novo synthesis or biocatalysis, it can be chemically modified to produce a library of structurally related analogues. These transformations can target either the pyridine ring or the butyrate (B1204436) side chain.

The pyridine ring is amenable to a variety of functionalization reactions, allowing for the synthesis of diverse analogues. Direct and selective C-H functionalization of the pyridine ring is a powerful, atom-economical strategy. researchgate.net Recent advancements have enabled highly regioselective C-4 functionalization of pyridines through methods like the use of enzyme-mimic pocket-type urea (B33335) activation reagents or the generation of dearomatized pyridylphosphonium ylide intermediates. researchgate.net

Other transformations can introduce different functional groups onto the pyridine core. For example, Vilsmeier-Haack formylation of aminomethylpyridines can be used to introduce a formyl group, yielding building blocks like 3-formyl-6-azaindoles. chemrxiv.org These functionalized intermediates can then undergo further reactions, such as reduction of the formyl group to a hydroxymethyl group using sodium borohydride, expanding the chemical diversity of the resulting derivatives. chemrxiv.org Such strategies allow for the late-stage functionalization of the pyridine moiety, which is valuable for creating libraries of compounds for screening purposes. researchgate.net

The carboxylic acid group of the butyrate side chain is a prime target for derivatization, most commonly through esterification. A widely used and efficient method for esterification under mild, non-acidic conditions is the Steglich esterification. orgsyn.org This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org

The reaction proceeds by activating the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate, facilitated by the DMAP catalyst, to form the ester and dicyclohexylurea (DCU) as a byproduct. orgsyn.org This method is compatible with a wide range of carboxylic acids and alcohols, including those that are acid-labile. orgsyn.org By employing this strategy, the carboxylate of this compound can be converted into various esters, altering the compound's physicochemical properties.

Table 3: Reagents for Steglich Esterification of the Butyrate Moiety

ReagentFunction
Carboxylic Acid (e.g., 4-(6-hydroxypyridin-3-yl)-4-oxobutyric acid)Substrate to be esterified orgsyn.org
Alcohol (e.g., tert-butyl alcohol)Esterifying agent orgsyn.org
Dicyclohexylcarbodiimide (DCC) Coupling agent/activator orgsyn.org
4-Dimethylaminopyridine (DMAP) Nucleophilic catalyst orgsyn.org
Dichloromethane Anhydrous solvent orgsyn.org

Modifications of the Pyridine Ring for Research Purposes

The modification of the pyridine ring in compounds like this compound is a crucial aspect of medicinal chemistry research, particularly for structure-activity relationship (SAR) studies. nih.govnih.gov These modifications can significantly impact the compound's biological activity, selectivity, and pharmacokinetic properties. researchgate.netacs.org The strategic introduction of various substituents allows researchers to probe the interactions of the molecule with its biological target and to optimize its therapeutic potential. acs.orgbcrcp.ac.in

For instance, in the development of kinase inhibitors, the introduction of different functional groups on the pyridine ring can modulate the compound's potency and selectivity. researchgate.netacs.org A common strategy involves the replacement of a phenyl ring with a pyridine ring, which can lead to improved biochemical potency and metabolic stability. nih.gov The introduction of substituents such as methyl, chloro, or methoxy (B1213986) groups on the pyridine ring has been shown to influence the in vitro potency of various bioactive molecules. nih.govresearchgate.net

In the context of SAR studies for enzyme inhibitors, a variety of pyridine-based analogues are synthesized and evaluated. acs.orgbcrcp.ac.in For example, the replacement of a 2-pyridine ring with a 3- or 4-pyridyl group, and the subsequent introduction of substituents on this ring, can provide valuable information about the optimal substitution pattern for biological activity. nih.gov The synthesis of these modified pyridines can be achieved through various methods, including the use of substituted starting materials in the main synthetic route or through late-stage functionalization of the pyridine ring. nih.gov

The table below summarizes some common modifications of the pyridine ring and their rationale in the context of research.

Modification TypeRationale in ResearchExample Substituents
Introduction of HalogensTo modulate electronic properties, improve binding affinity through halogen bonding, and enhance metabolic stability. researchgate.net-F, -Cl, -Br
Introduction of Alkyl GroupsTo probe steric interactions within the binding pocket and improve lipophilicity.-CH₃, -C₂H₅
Introduction of Alkoxy GroupsTo act as hydrogen bond acceptors and to modify solubility and electronic properties. nih.gov-OCH₃, -OC₂H₅
Replacement with other HeterocyclesTo explore different binding modes and to fine-tune pharmacokinetic properties.Thiophene, Furan, Pyrimidine

Efficiency and Selectivity Considerations in Synthetic Routes

The Friedel-Crafts acylation of pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which makes it less reactive towards electrophilic substitution. youtube.com The reaction often requires harsh conditions and the use of strong Lewis acid catalysts, such as aluminum chloride. nih.govkhanacademy.org The choice of catalyst and reaction conditions can significantly impact the yield and selectivity of the acylation. For instance, in the acylation of imidazo[1,2-a]pyridines, a related heterocyclic system, the use of catalytic amounts of AlCl₃ at elevated temperatures was found to be effective, with yields reaching up to 99% for certain substrates. nih.gov However, the yields can be lower for substrates with electron-withdrawing groups or certain substitution patterns. nih.gov

Regioselectivity is another crucial aspect of the Friedel-Crafts acylation of substituted pyridines. In the case of 2-hydroxypyridine, the hydroxyl group is a strong ortho-, para-director, which would favor acylation at the C-3 and C-5 positions. The use of a protecting group on the hydroxyl function is essential to prevent O-acylation and to direct the acylation to the desired C-5 position. The inherent electronic properties of the pyridine ring itself favor electrophilic attack at the 3- and 5-positions.

The table below presents a summary of typical yields and selectivity data for Friedel-Crafts acylation reactions on pyridine and related heterocyclic systems, highlighting the influence of substrates and catalysts.

SubstrateAcylating AgentCatalystYield (%)Regioselectivity
Imidazo[1,2-a]pyridineAcetic anhydrideAlCl₃ (catalytic)up to 99C-3 selective nih.gov
2-ArylpyridineVariousVarious Lewis acidsModerate to GoodOrtho-acylation researchgate.net
Anisole (for comparison)Benzoyl chlorideSnO₂ nanosheets92Para-selective acs.org
Pyrroles and IndolesVariousDBN (organocatalyst)HighC-acylation acs.org

It is important to note that the optimization of reaction conditions, including the choice of solvent, temperature, and reaction time, is crucial for achieving high efficiency and selectivity in the synthesis of this compound and its analogues.

Mechanistic Investigations and Biological Role in Biochemical Pathways

Elucidation of Enzymatic Conversion Mechanisms Involving 4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate

The enzymatic conversion of HSP is a critical step in the nicotine (B1678760) degradation pathway. This reaction is catalyzed by the enzyme 6-Hydroxy-3-succinoylpyridine Hydroxylase, also known as HspB. nih.govnih.gov This enzyme facilitates the transformation of HSP into 2,5-dihydroxypyridine (B106003) (2,5-DHP) and succinate. nih.gov

6-Hydroxy-3-succinoylpyridine Hydroxylase is a flavoprotein monooxygenase that plays an essential role in the pyrrolidine (B122466) pathway of nicotine degradation. nih.govresearchgate.net In the bacterium Pseudomonas putida S16, the enzyme HspB catalyzes a pyridine-ring β-hydroxylation, which results in the cleavage of a carbon-carbon bond. nih.govresearchgate.net The products of this reaction have been identified as 2,5-dihydroxypyridine (2,5-DHP) and succinate. nih.gov Isotope labeling experiments have confirmed that the second product is indeed succinate, with the newly incorporated oxygen atom originating from a water molecule. nih.govnih.gov

In a different bacterium, Agrobacterium tumefaciens S33, the corresponding HSP hydroxylase is a homodimeric flavoprotein with a molecular weight of approximately 90 kDa. plos.org It catalyzes what is described as the oxidative decarboxylation of HSP to yield 2,5-DHP. plos.org The gene encoding this enzyme produces a protein composed of 391 amino acids, which shares a 62% identity with the HspB enzyme from P. putida S16. plos.org The purified His-tagged version of the HSP hydroxylase from P. putida S16 is a 38-kDa enzyme. nih.gov

The kinetic properties of the HspB enzyme from P. putida S16 have been determined through detailed studies. The presence of the substrate, HSP, has been shown to stimulate the rate of enzyme reduction by NADH. nih.govnih.gov

Table 1: Kinetic Parameters of 6-Hydroxy-3-succinoylpyridine Hydroxylase (HspB) from P. putida S16 nih.gov
SubstrateApparent Kₘ (μM)Apparent kcat (s⁻¹)
HSP173 ± 6.787.74 ± 0.12
NADH29.4 ± 2.975.49 ± 0.34

In A. tumefaciens S33, the purified HSP hydroxylase exhibits a specific activity rate of approximately 18.8 ± 1.85 µmol of product formed per minute per milligram of protein. plos.org

The catalytic mechanism of HspB from P. putida S16 involves two distinct half-reactions. nih.gov The first is a reductive half-reaction where the enzyme's FAD cofactor is reduced by NADH. nih.gov This is followed by an oxidative half-reaction where the reduced enzyme reacts with molecular oxygen. nih.gov This second phase proceeds through the formation of a transient C(4a)-hydroperoxyflavin intermediate, which can be detected by its characteristic absorbance maximum at around 400 nm. nih.govresearchgate.netnih.gov

This highly reactive intermediate then interacts with the HSP substrate. nih.govresearchgate.net The proposed mechanism involves an attack by a deprotonated form of HSP on the hydroperoxyflavin intermediate. nih.gov This leads to the formation of another intermediate which subsequently hydrolyzes, releasing the final products, 2,5-dihydroxypyridine and succinate. nih.govresearchgate.netnih.gov Spectroscopic analysis of the binding of HSP to the oxidized form of the enzyme has shown a linear relationship between the observed rate constants and the concentration of HSP. nih.govresearchgate.net

Functional Significance in Microbial Nicotine Catabolism

HSP is a well-established key intermediate in the microbial catabolism of nicotine. plos.orgnih.gov It is a central component of the pyrrolidine pathway, which has been identified in bacteria such as Pseudomonas putida S16. nih.govebi.ac.uknih.gov In this pathway, nicotine undergoes a series of transformations leading to the formation of HSP, which is then converted to 2,5-DHP by HSP hydroxylase. nih.govwikipedia.org

Interestingly, in Agrobacterium tumefaciens S33, a novel hybrid pathway for nicotine degradation exists, combining elements of both the pyridine (B92270) and pyrrolidine pathways. plos.orgasm.org In this unique metabolic route, HSP serves as a crucial link connecting the two pathways. plos.org Nicotine is initially processed via the pyridine pathway to form 6-hydroxy-pseudooxynicotine, which is then shunted into the pyrrolidine pathway through the formation of HSP. plos.org The enzyme responsible for producing HSP in this organism is an aldehyde dehydrogenase that oxidizes 6-hydroxy-3-succinoyl-semialdehyde-pyridine. asm.orgnih.gov

Table 2: Properties of 6-Hydroxy-3-succinoylpyridine Hydroxylase in Different Bacteria plos.orgnih.gov
OrganismEnzyme NameMolecular Weight (kDa)StructureSpecific Activity
Pseudomonas putida S16HspB (His-tagged)38Not specifiedkcat = 7.74 s⁻¹ (for HSP)
Agrobacterium tumefaciens S33HSP hydroxylase90Homodimer18.8 ± 1.85 µmol min⁻¹ mg⁻¹

Nicotine is the principal toxic alkaloid present in tobacco waste, posing environmental concerns. plos.org The microbial degradation of nicotine is a key area of research for developing effective bioremediation strategies. researchgate.net Detailed studies of enzymes like HSP hydroxylase are fundamental to understanding the complete catabolic pathway, which can be harnessed for cleaning up tobacco-related contaminants. plos.org

Furthermore, the intermediates of nicotine metabolism, including HSP and its product 2,5-DHP, are considered valuable chemical precursors. nih.gov For example, 2,5-DHP is a building block for synthesizing the drug 5-aminolevulinic acid, which has applications in cancer therapy. nih.govresearchgate.net A deeper understanding of the enzymatic conversion of HSP to 2,5-DHP has enabled the development of biocatalytic systems. One such system, using a recombinant HSP hydroxylase coupled with an NADH-regeneration system, achieved a 69.7% molar conversion of HSP into 2,5-DHP, showcasing a "green" biochemical route to produce value-added chemicals from waste products. plos.org

Exploration of Broader Biochemical Network Involvement

The study of HSP and its associated enzymes reveals connections to broader metabolic networks. Phylogenetic analysis shows that the HspB enzyme from P. putida S16 is related to p-nitrophenol 4-monooxygenases. nih.govnih.gov HspB can even catalyze a reaction with p-nitrophenol as a substrate, albeit with low activity, suggesting a shared evolutionary history among enzymes that degrade different aromatic compounds. nih.govresearchgate.net

In Pseudomonas sp. strain JY-Q, an organism that can degrade both nicotine and nicotinic acid, evidence of metabolic crosstalk has been observed. asm.org While this strain has a primary enzyme for converting 3-succinoyl-pyridine (SP) to HSP, it was discovered that the nicotinic acid hydroxylase from a separate pathway could also perform this conversion, indicating metabolic redundancy and network flexibility. asm.org Research into HSP hydroxylase contributes significantly to the broader understanding of flavoprotein monooxygenases and the diverse strategies employed by microorganisms to metabolize pyridine derivatives. nih.govresearchgate.net

Computational and Theoretical Studies of 4 6 Hydroxypyridin 3 Yl 4 Oxobutyrate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 4-(6-hydroxypyridin-3-yl)-4-oxobutyrate. researchgate.net These methods allow for the optimization of molecular geometry and the calculation of various electronic descriptors that govern the molecule's stability and reactivity. researchgate.net

The structure of this compound features a flexible succinoyl side chain and a hydroxypyridine ring, which can exist in different tautomeric forms.

Conformational Analysis : The rotational freedom around the single bonds in the succinoyl moiety and the bond connecting it to the pyridine (B92270) ring allows the molecule to adopt various conformations. Computational methods can be used to calculate the potential energy surface and identify low-energy, stable conformers. This analysis is crucial for understanding how the molecule fits into an enzyme's active site.

Tautomerism : The 6-hydroxypyridine ring can undergo keto-enol tautomerization, existing in equilibrium between the pyridin-4(1H)-one and the pyridine-4-ol forms. Quantum chemical calculations can predict the relative energies of these tautomers, indicating which form is more stable in different environments (e.g., gas phase vs. aqueous solution). researchgate.net The electronic properties and reactivity of each tautomer can differ significantly, influencing its biological function. For many 3-hydroxypyridin-4-one derivatives, computational studies have been essential in predicting the pKₐ values associated with the hydroxyl groups, a key parameter for chelation and biological activity. researchgate.net

Table 1: Representative Theoretical Parameters for Conformational and Tautomeric Analysis

ParameterMethodBasis SetDescription
Geometric OptimizationDFT (e.g., B3LYP)6-31G* or higherCalculation of the lowest energy three-dimensional structure. researchgate.net
Tautomer EnergyDFT, ab initio6-311++G**Determination of the relative stability between keto and enol forms. researchgate.net
Solvation EffectsPCM, CPCM-Modeling the influence of a solvent (e.g., water) on conformational and tautomeric equilibria. researchgate.net
Potential Energy ScanDFT-Analysis of energy changes during bond rotation to identify stable conformers.

Prediction of Spectroscopic Properties

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental results to confirm the molecular structure. researchgate.net

Vibrational Spectroscopy : DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. dergipark.org.tr These theoretical spectra aid in the assignment of experimental spectral bands to specific molecular motions, such as C=O stretching, O-H bending, or pyridine ring vibrations.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. dergipark.org.tr Comparing these predicted values with experimental data helps to validate the computed structure and can assist in the structural elucidation of new, related compounds.

Electronic Spectroscopy : Time-dependent DFT (TD-DFT) can predict the electronic transitions of the molecule, corresponding to its UV-Visible absorption spectrum. This provides information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which is related to the molecule's electronic reactivity. researchgate.net

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as an enzyme. researchgate.net This method is crucial for understanding the molecular basis of substrate recognition and enzymatic catalysis.

The primary biological target for this compound in nicotine (B1678760) degradation pathways is the enzyme 6-hydroxy-3-succinoylpyridine hydroxylase (HspB). nih.govplos.org Molecular docking simulations can model the binding of HSP within the active site of HspB.

Binding Mode : Docking studies place the HSP molecule into the enzyme's binding pocket, identifying the most stable binding pose based on a scoring function that estimates the binding affinity. mdpi.com

Key Interactions : Analysis of the docked complex reveals specific non-covalent interactions between HSP and the amino acid residues of the enzyme. These interactions typically include:

Hydrogen Bonds : The hydroxyl and carboxylate groups of HSP are prime candidates for forming hydrogen bonds with polar or charged residues in the active site.

Hydrophobic Interactions : The pyridine ring can engage in hydrophobic or π-stacking interactions with aromatic residues like tyrosine, tryptophan, or phenylalanine. nih.gov

Electrostatic Interactions : The negatively charged carboxylate group can form salt bridges with positively charged residues such as arginine or lysine.

The precise nature of these interactions is fundamental to holding the substrate in the correct orientation for the subsequent chemical reaction catalyzed by the enzyme. nih.gov

Table 2: Predicted Interactions between HSP and 6-hydroxy-3-succinoylpyridine hydroxylase (HspB) Active Site

HSP MoietyInteracting HspB Residue (Hypothetical)Interaction Type
Pyridine Ring NPolar Residue (e.g., Ser, Thr)Hydrogen Bond Acceptor
Pyridine Ring OHCharged Residue (e.g., His, Asp)Hydrogen Bond Donor/Acceptor
Succinoyl Carbonyl OPolar Residue (e.g., Asn, Gln)Hydrogen Bond Acceptor
Succinoyl CarboxylateBasic Residue (e.g., Arg, Lys)Salt Bridge / H-Bond
Pyridine Ring FaceAromatic Residue (e.g., Tyr, Phe)π-π Stacking

Reaction Pathway Simulations and Transition State Analysis

Computational simulations can elucidate the step-by-step mechanism of an enzymatic reaction. chemrxiv.org For the HspB-catalyzed hydroxylation of HSP, these studies can map the energy landscape of the reaction, identifying key intermediates and transition states. nih.gov

The reaction catalyzed by HspB involves the hydroxylation of the pyridine ring, followed by carbon-carbon bond cleavage to yield 2,5-dihydroxypyridine (B106003) and succinate. nih.govplos.org A proposed mechanism involves the reaction of reduced flavin (FAD) with molecular oxygen to form a C(4a)-hydroperoxyflavin intermediate. This highly reactive species then attacks the HSP substrate.

Computational modeling of this process would involve:

Reactant Complex Modeling : Building a model of HSP and the hydroperoxyflavin intermediate within the enzyme's active site.

Transition State Searching : Using quantum mechanics/molecular mechanics (QM/MM) methods to locate the transition state structure for the hydroxylation step. This involves calculating the structure and energy of the highest point along the reaction coordinate.

Intermediate and Product Modeling : Optimizing the structures of any reaction intermediates and the final product complex.

In Silico Screening and Design of Analogues for Mechanistic Probes

Computational methods are invaluable for the rational design of analogues of this compound. researchgate.net These analogues can be designed as mechanistic probes to test hypotheses about the enzymatic reaction or as potential inhibitors.

Virtual Screening : Large libraries of compounds can be computationally screened against the HspB active site to identify potential inhibitors. nih.gov

Rational Design : Based on the modeled structure of the HSP-HspB complex, new molecules can be designed to enhance binding affinity or to block the reaction. For example:

Replacing the hydroxyl group with a hydrogen or methoxy (B1213986) group to probe the role of this group in binding and catalysis.

Modifying the length or rigidity of the succinoyl side chain to determine its importance for substrate positioning.

Introducing fluorine atoms to alter the electronic properties of the pyridine ring, thereby influencing its reactivity towards the hydroperoxyflavin intermediate.

These computationally designed analogues can then be synthesized and tested experimentally to validate the computational models and provide deeper insight into the enzyme's mechanism.

Analytical Methodologies for Research on 4 6 Hydroxypyridin 3 Yl 4 Oxobutyrate

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure and properties of 4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity. Both ¹H and ¹³C NMR spectra are crucial for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like this compound, characteristic chemical shifts (δ) would be expected for the aromatic protons on the hydroxypyridine ring and the aliphatic protons of the oxobutyrate chain. The splitting patterns (e.g., singlets, doublets, triplets) of these signals, arising from spin-spin coupling, reveal the number of adjacent protons, which is key to establishing the connectivity of the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment (e.g., aromatic, carbonyl, aliphatic). For this compound, distinct signals would be anticipated for the carbonyl carbons (ketone and carboxylate), the carbons of the hydroxypyridine ring, and the aliphatic carbons of the butyrate (B1204436) chain.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign all proton and carbon signals and to confirm the connectivity between the hydroxypyridine and the oxobutyrate moieties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine (B92270) Ring Protons6.5 - 8.5110 - 160
Butyrate Chain Protons2.5 - 3.530 - 40
Ketone Carbonyl Carbon-> 190
Carboxylate Carbonyl Carbon-> 170

Note: These are predicted values and actual experimental values may vary.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group on the pyridine ring. Strong, sharp peaks around 1700-1740 cm⁻¹ would be indicative of the C=O stretching vibrations of the ketone and carboxylate groups. The presence of the aromatic pyridine ring would be confirmed by C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λ_max) corresponding to π → π* and n → π* transitions. The conjugated system of the hydroxypyridine ring and the carbonyl group would likely result in strong absorption in the UV region. The position of these absorption maxima can be influenced by the solvent polarity.

Table 2: Expected IR Absorption Bands and UV-Vis Maxima for this compound

Functional GroupExpected IR Absorption Range (cm⁻¹)Electronic TransitionExpected UV-Vis λ_max (nm)
O-H (hydroxyl)3200 - 3600 (broad)n → σ< 200
C=O (ketone)1680 - 1720n → π270 - 300
C=O (carboxylate)1700 - 1750π → π200 - 250
C=C, C=N (aromatic)1400 - 1600π → π250 - 280

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which allows for the confirmation of its elemental composition.

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺ or [M-H]⁻) is detected. The fragmentation of this molecular ion provides a unique fingerprint that can be used for structural elucidation. Common fragmentation pathways for a compound like this compound would involve cleavage of the bonds adjacent to the carbonyl groups (alpha-cleavage) and fragmentation of the butyrate chain. The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Fragment IonProposed Structure
[M-H]⁻Deprotonated parent molecule
[M-H₂O]⁺Loss of water from the hydroxyl group
[M-COOH]⁺Loss of the carboxyl group
[C₆H₅NO₂]⁺Fragment corresponding to the hydroxypyridinoyl cation

Chromatographic Separation and Purification Strategies

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from complex mixtures, such as reaction products or biological samples.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of non-volatile compounds like this compound. Due to the polar nature of the compound, reversed-phase HPLC would be a suitable method. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a pH modifier such as formic acid or trifluoroacetic acid to ensure the analyte is in a single ionic form.

The retention time of the compound is a characteristic parameter under specific chromatographic conditions and can be used for its identification. A UV detector is commonly used for the detection of aromatic compounds like this compound. For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of standard solutions. This method allows for the accurate determination of the purity of a sample and the concentration of the compound in various matrices.

Table 4: Illustrative HPLC Method Parameters for the Analysis of Aromatic Keto Acids

ParameterCondition
ColumnC18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of water with 0.1% formic acid and acetonitrile
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Due to the low volatility of this compound, which is a carboxylic acid, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.

A common derivatization strategy for carboxylic acids and hydroxyl groups is silylation, where the active hydrogens are replaced with a trimethylsilyl (TMS) group. youtube.com This is typically achieved by reacting the compound with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.com The resulting TMS derivative is significantly more volatile and can be readily analyzed by GC.

The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A mass spectrometer is often used as a detector (GC-MS), providing both retention time information for identification and mass spectral data for structural confirmation. This technique is highly sensitive and selective, making it suitable for the analysis of this compound in complex biological matrices after appropriate derivatization.

Table 5: Typical GC-MS Parameters for the Analysis of Silylated Organic Acids

ParameterCondition
ColumnCapillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Carrier GasHelium
Inlet Temperature250 °C
Oven ProgramTemperature gradient (e.g., 70 °C to 300 °C at 10 °C/min)
Ionization ModeElectron Ionization (EI)
Mass AnalyzerQuadrupole

Advanced Analytical Techniques for Metabolic Profiling in Research Systems

Metabolic profiling, a key component of systems biology, aims to identify and quantify a wide range of metabolites within a biological system. For a compound like this compound, understanding its metabolic profile is essential for elucidating its biochemical interactions and transformations. Advanced analytical techniques, particularly those coupling high-resolution separation with sensitive detection, are indispensable for this purpose.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) has emerged as a cornerstone technology in metabolic profiling. semanticscholar.org Its superior separation efficiency, speed, and sensitivity make it ideal for resolving complex mixtures and detecting low-abundance metabolites. In the context of this compound research, UPLC-MS/MS can be employed to separate the parent compound from its potential metabolites, which may include products of hydroxylation, glucuronidation, or sulfation.

The mass spectrometer, often a high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, provides accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and its metabolites. nih.gov Fragmentation analysis (MS/MS) further aids in structural elucidation by providing characteristic fragmentation patterns. researchgate.net

Key Methodological Aspects for Metabolic Profiling of this compound:

ParameterDescription
Chromatography Reversed-phase UPLC with a C18 column is commonly employed for the separation of polar and non-polar metabolites. nih.gov
Mobile Phase A gradient elution using water and acetonitrile, both containing a small percentage of formic acid to enhance ionization, is typical. nih.gov
Ionization Source Electrospray ionization (ESI) in both positive and negative modes is utilized to ensure the detection of a broad range of metabolites.
Mass Analysis High-resolution mass spectrometry (HRMS) provides the necessary mass accuracy to distinguish between isobaric compounds.
Data Analysis Specialized software is used to process the vast amount of data generated, including peak picking, alignment, and statistical analysis to identify significant metabolic changes.

Metabolic profiling studies can reveal pre-existing physiological states that might influence the metabolism of this compound. For instance, research in other areas has shown that mitochondrial dysfunction can lead to alterations in circulating metabolites. nih.gov Such systemic approaches provide a holistic view of the biochemical landscape in which the compound of interest is active.

Quantitative Analysis in Biological and Synthetic Matrices

Accurate quantification of this compound in various matrices, such as plasma, urine, and cell culture media, is critical for pharmacokinetic and metabolic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity. mdpi.com

The development of a robust quantitative LC-MS/MS method involves several key steps, including optimization of sample preparation, chromatographic separation, and mass spectrometric detection. nih.gov

Sample Preparation: Effective sample preparation is crucial to remove interfering substances from the matrix and concentrate the analyte. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to a plasma sample to precipitate proteins.

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids.

Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte from the sample matrix. nih.gov Mixed-mode SPE can offer enhanced specificity. waters.com

Chromatographic and Mass Spectrometric Conditions: A typical quantitative method would utilize a UPLC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.

Hypothetical LC-MS/MS Parameters for Quantification of this compound:

ParameterCondition
LC System ACQUITY UPLC I-Class or similar waters.com
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm waters.com
Mobile Phase A 0.1% Formic Acid in Water nih.gov
Mobile Phase B 0.1% Formic Acid in Acetonitrile waters.com
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode ESI Positive
MRM Transition Specific m/z for parent and product ions
Internal Standard A stable isotope-labeled version of the analyte

Method Validation: A quantitative method must be rigorously validated to ensure its reliability. Validation parameters typically include linearity, accuracy, precision, selectivity, recovery, and stability, often following guidelines from regulatory agencies. nih.govmdpi.com The use of derivatization agents can sometimes be employed to enhance the sensitivity and chromatographic properties of the analyte. researchgate.net

Derivatives, Analogues, and Chemical Space Exploration

Design and Synthesis of Functionalized Pyridine (B92270) Derivatives Based on the 4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate Scaffold

The synthesis of functionalized pyridine derivatives is a significant area of interest in chemical research due to their prevalence in pharmaceuticals and agrochemicals. nih.gov The this compound core can be accessed and modified through various synthetic strategies, including multi-component reactions that allow for the efficient construction of complex molecules in a single step. researchgate.netnih.gov These methods provide a foundation for creating libraries of compounds built upon this central scaffold.

For academic research, structural modifications are systematically introduced to the parent scaffold to probe and understand fundamental chemical and biological processes. Modifications can be targeted at several key positions:

The Pyridine Ring: The nitrogen atom and the carbon atoms of the ring can be substituted to alter the electronic properties, steric profile, and hydrogen-bonding capabilities of the molecule.

The Hydroxyl Group: The phenolic hydroxyl group can be alkylated, acylated, or converted to other functional groups to investigate the role of this specific moiety in molecular interactions.

The Butyrate (B1204436) Side Chain: The length of the aliphatic chain can be extended or shortened, and the terminal carboxylate can be esterified or converted into an amide to explore the impact of the chain's flexibility and the nature of the acidic group. nih.gov

These targeted modifications allow researchers to develop a deeper understanding of the molecule's intrinsic properties and its behavior in various chemical environments.

The introduction of diverse substituents is key to exploring the chemical space around the this compound scaffold. The choice of substituent can dramatically influence the molecule's reactivity, solubility, and electronic distribution. researchgate.net For instance, electron-withdrawing groups (EWGs) on the pyridine ring increase its electrophilicity, while electron-donating groups (EDGs) enhance its nucleophilicity. rsc.org

The following table outlines potential modifications and their anticipated effects on the scaffold's chemical properties.

Modification SiteSubstituent TypeExample SubstituentsPredicted Effect on Chemical Properties
Pyridine Ring Electron-Withdrawing Group (EWG)-NO₂, -CN, -CF₃Increases acidity of the hydroxyl group; enhances susceptibility to nucleophilic attack. nih.gov
Electron-Donating Group (EDG)-OCH₃, -NH₂, -CH₃Decreases acidity of the hydroxyl group; enhances susceptibility to electrophilic aromatic substitution.
Halogens-F, -Cl, -BrInductive electron withdrawal; can serve as a handle for further cross-coupling reactions.
Butyrate Moiety Esterification of Carboxylate-COOCH₃, -COOCH₂CH₃Masks the negative charge; increases lipophilicity.
Amidation of Carboxylate-CONH₂, -CONHRIntroduces hydrogen bond donor/acceptor capabilities; alters charge and polarity. mdpi.com
Chain ModificationAlkyl or aryl groups on the α or β carbonIntroduces steric bulk; can create chiral centers and influence conformation.

Structure-Reactivity Relationships (SRR) in Related Pyridine Scaffolds

Structure-Reactivity Relationships (SRR) provide a framework for understanding how a molecule's chemical structure dictates its reactivity. In pyridine scaffolds, the reactivity is heavily influenced by the electronic effects of substituents. researchgate.net The nitrogen atom in the pyridine ring makes the system more electron-deficient than benzene, affecting its reaction pathways.

For derivatives of this compound, key SRR considerations include:

Tautomerism: The 6-hydroxypyridine moiety exists in equilibrium with its pyridone tautomer. The position of this equilibrium is sensitive to the electronic nature of other substituents on the ring, which in turn affects its reactivity. researchgate.net

Nucleophilicity vs. Electrophilicity: The introduction of EWGs, such as a nitro group, can render the pyridine ring sufficiently electrophilic to react with weak nucleophiles. nih.gov Conversely, EDGs enhance the nucleophilicity of the ring nitrogen.

Side-Chain Reactivity: The reactivity of the ketone and carboxylate groups on the butyrate chain is influenced by the electronic environment of the pyridine ring. An electron-withdrawing substituent on the ring would increase the electrophilicity of the ketone's carbonyl carbon. rsc.org

Exploration of Chemical Diversity via Combinatorial Synthetic Approaches

Combinatorial chemistry offers a powerful strategy for the rapid generation of large, diverse libraries of compounds from a common scaffold. By employing combinatorial approaches, researchers can efficiently explore the chemical space around the this compound core.

A typical combinatorial strategy would involve:

Scaffold Preparation: Synthesis of the core this compound structure, potentially with protecting groups or activation sites for subsequent reactions.

Parallel Synthesis: The core scaffold is distributed into an array of reaction vessels.

Diversification: A different building block or reagent is added to each vessel, allowing for the creation of a unique derivative at a specific modification site (e.g., acylating the hydroxyl group with different acid chlorides or amidating the carboxylate with a library of amines). mdpi.com

Multi-component reactions are particularly well-suited for combinatorial synthesis, as they can introduce several points of diversity in a single synthetic operation, leading to a rapid increase in molecular complexity and the number of unique derivatives. researchgate.net This high-throughput approach accelerates the discovery of molecules with novel properties.

Future Research Directions and Emerging Academic Applications

Exploration of Unidentified Biosynthetic and Catabolic Pathways

While the microbial degradation of pyridine (B92270) and its derivatives has been a subject of study for decades, the specific biosynthetic and catabolic pathways for many functionalized pyridines, including 4-(6-hydroxypyridin-3-yl)-4-oxobutyrate, remain largely uncharted. asm.org Hydroxypyridines are known intermediates in the microbial breakdown of various N-heterocyclic compounds like nicotine (B1678760). asm.org For instance, the degradation of 2-hydroxypyridine in different bacteria can proceed through the formation of 2,5-dihydroxypyridine (B106003), which is then processed via the maleamate pathway. asm.orgnih.gov

Future research will likely focus on identifying the specific enzymes and genetic clusters responsible for the synthesis and degradation of this compound in various microorganisms. Understanding these pathways is crucial, as some of the involved enzymes could be harnessed for industrial biocatalysis to produce valuable pyridine derivatives. The initial steps in the catabolism of hydroxypyridines often involve hydroxylation reactions catalyzed by complex enzyme systems. For example, the catabolism of 3-hydroxypyridine in Ensifer adhaerens HP1 is initiated by a four-component dehydrogenase that hydroxylates the pyridine ring to form 2,5-dihydroxypyridine. nih.gov Similarly, the degradation of 2-hydroxypyridine in Rhodococcus rhodochrous PY11 involves an initial hydroxylation by a four-component dioxygenase. asm.org Elucidating the pathway for this compound could reveal novel enzymatic mechanisms for pyridine ring functionalization and cleavage.

Table 1: Key Enzymes in the Catabolism of Related Hydroxypyridine Compounds

Enzyme/SystemSource OrganismSubstrateProduct
Four-component dehydrogenase (HpdA1A2A3A4)Ensifer adhaerens HP13-Hydroxypyridine2,5-Dihydroxypyridine
Four-component dioxygenase (HpoBCDF)Rhodococcus rhodochrous PY112-Hydroxypyridine3,6-dihydroxy-1,2,3,6-tetrahydropyridin-2-one
2-Hydroxypyridine 5-monooxygenase (hpdABCDE)Burkholderia sp. MAK12-Hydroxypyridine2,5-Dihydroxypyridine

Development of Novel and Efficient Synthetic Strategies for Complex Pyridine Architectures

The synthesis of substituted pyridines is a cornerstone of organic chemistry, with numerous methods developed over the years. nih.gov However, the construction of highly functionalized pyridines with specific substitution patterns, such as that found in this compound, continues to present challenges and opportunities for innovation.

Future synthetic strategies will likely focus on developing more modular and efficient routes to such complex pyridine architectures. One promising avenue is the use of multi-component reactions, which allow for the rapid assembly of functionalized pyridines from simple starting materials. For instance, a mechanistically unique three-component synthesis has been developed to provide a variety of functionalized pyridine derivatives. Modern approaches also include inter- and intramolecular cyclization reactions, C-H functionalization, and cycloaddition reactions from unsaturated substrates like alkynes and alkenes.

The direct functionalization of the pyridine ring at specific positions remains a significant area of research. While methods for functionalization at positions close to the nitrogen atom are well-established, derivatization at more remote positions can be challenging. Recent advances in metalation techniques, such as the use of n-butylsodium for selective deprotonation at the C4 position, offer new possibilities for the synthesis of complex pyridines.

Application as a Chemical Probe for Enzyme Activity and Pathway Elucidation

The unique structural features of this compound, particularly the presence of a hydroxypyridine moiety and a keto-acid side chain, make it a promising candidate for development as a chemical probe. Hydroxypyridine derivatives are known to exhibit interesting photophysical properties, with their fluorescence often being sensitive to pH and the surrounding environment. nih.gov This intrinsic fluorescence could be exploited to monitor enzyme activity or to visualize the localization of the molecule within biological systems.

Furthermore, the keto-acid functionality could be modified to incorporate reporter groups or reactive moieties for activity-based protein profiling. Activity-based probes are powerful tools for studying enzyme function and have been developed to target a wide range of enzymes. For example, latent ubiquitin-based probes have been designed to target deubiquitinating enzymes via a photoinitiated radical mechanism. rsc.orgresearchgate.net A similar strategy could be envisioned for this compound, where the butyrate (B1204436) side chain is functionalized with a latent reactive group that can be activated under specific conditions to covalently label a target enzyme.

The development of fluorogenic probes based on pyridine-flanked diketopyrrolopyrrole dyes highlights the potential of pyridine derivatives in enzyme biosensing. semanticscholar.orgchemrxiv.org The fluorescence of these probes is modulated by the N-substitution state of the pyridine unit, allowing for the detection of enzyme activity. semanticscholar.orgchemrxiv.org

Advancement of Biocatalytic Systems for Sustainable Production of Related Compounds

The growing demand for environmentally friendly and sustainable chemical processes has spurred significant interest in biocatalysis. The enzymatic production of functionalized pyridines offers a green alternative to traditional chemical synthesis. While the biocatalytic production of this compound has not yet been reported, research on related compounds demonstrates the feasibility of this approach.

For example, the enzymatic production of 2,5-dihydroxypyridine from 6-hydroxy-3-succinoyl-pyridine has been achieved using an immobilized nicotine hydroxylase. mdpi.com This immobilized enzyme system exhibited higher catalytic performance, thermal stability, and reusability compared to the free enzyme, highlighting the potential for developing robust biocatalytic processes. mdpi.com Future research in this area will focus on the discovery and engineering of novel enzymes with desired substrate specificities and catalytic efficiencies for the production of a wider range of hydroxypyridine derivatives.

The biosynthesis of thiopeptides, a class of ribosomally synthesized and post-translationally modified peptides, involves the enzymatic formation of a central pyridine ring. nih.gov Understanding the mechanisms of these pyridine-forming enzymes could provide valuable insights for the development of novel biocatalytic systems for the synthesis of complex pyridine-containing molecules.

Computational Design of Advanced Functional Analogues for Mechanistic Studies

Computational methods, including molecular docking and molecular dynamics simulations, have become indispensable tools in modern drug discovery and mechanistic studies. nih.gov These approaches can be employed to design advanced functional analogues of this compound with tailored properties for specific applications.

For instance, computational studies can be used to predict the binding modes of pyridine derivatives to target enzymes, providing insights into structure-activity relationships and guiding the design of more potent and selective inhibitors. nih.govmdpi.com A study on the design of novel pyridine-based compounds as PIM-1 kinase inhibitors utilized molecular docking to understand the binding interactions and inform the synthesis of analogues with improved anticancer activity. acs.org Similarly, computational approaches have been used to design pyridine-bridged analogues of combretastatin-A4 as anticancer agents, with molecular modeling helping to rationalize the observed biological activities. nih.gov

In the context of mechanistic studies, computational methods can be used to investigate reaction mechanisms and transition states of enzymatic reactions involving pyridine derivatives. This knowledge is crucial for understanding the catalytic principles of these enzymes and for their rational engineering for biocatalytic applications. The replacement of the pyridine ring with saturated bioisosteres, such as 3-azabicyclo[3.1.1]heptane, has been explored computationally and experimentally to improve the physicochemical properties of drug candidates. chemrxiv.org Such computational design strategies could be applied to this compound to generate analogues with enhanced properties for use as chemical probes or therapeutic leads.

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4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate
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Reactant of Route 2
4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.